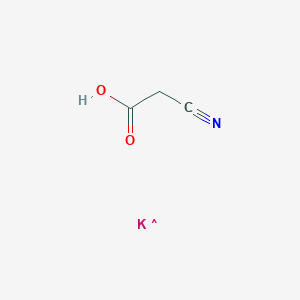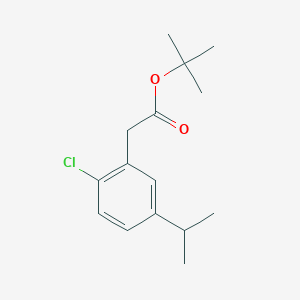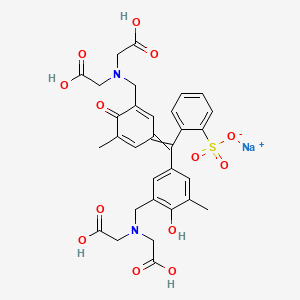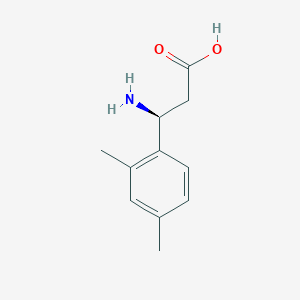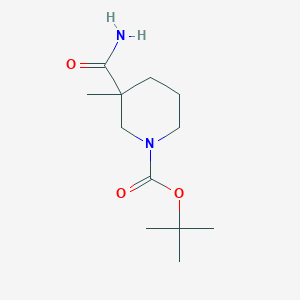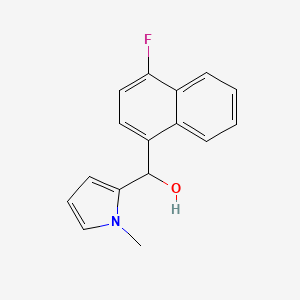
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H14FNO It is a derivative of naphthalene and pyrrole, featuring a fluorine atom at the 4-position of the naphthalene ring and a methanol group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoronaphthalene and 1-methyl-2-pyrrolecarboxaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-fluoronaphthalene with magnesium in anhydrous ether. This reaction forms 4-fluoronaphthylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 1-methyl-2-pyrrolecarboxaldehyde to form the desired product, this compound, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, as it can reach intracellular targets and exert its effects.
相似化合物的比较
Similar Compounds
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ketone
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)amine
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ether
Uniqueness
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of a fluorinated naphthalene ring and a pyrrole ring with a methanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C16H14FNO |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
(4-fluoronaphthalen-1-yl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C16H14FNO/c1-18-10-4-7-15(18)16(19)13-8-9-14(17)12-6-3-2-5-11(12)13/h2-10,16,19H,1H3 |
InChI 键 |
CVPWIXHTLCFFEO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(C2=CC=C(C3=CC=CC=C32)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


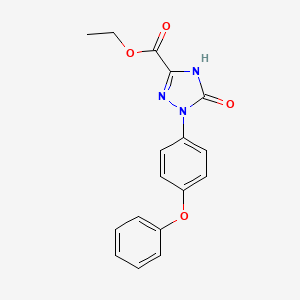
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)
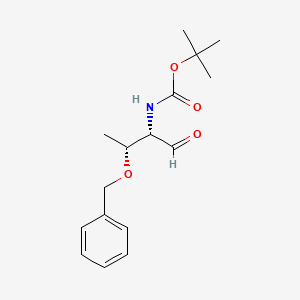

![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
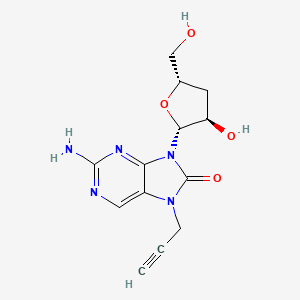
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)

